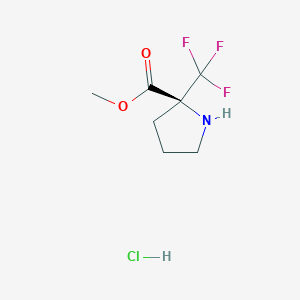
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrrolidine ring, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the enantioselective addition of a trifluoromethyl group to a pyrrolidine ring. One common method involves the use of organocatalysts to achieve high enantioselectivity. For example, the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes can be employed to synthesize highly enantiomerically enriched pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow protocols under mild conditions. This method allows for the rapid and scalable synthesis of chiral pyrrolidine derivatives with high yields and superior diastereocontrol . The use of microfluidic reactors in the scale-up process provides a throughput of several grams per hour, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone-5-carboxylic acid: A chiral building block used in asymmetric synthesis.
Ethyl 2-oxopyrrolidine-3-carboxylate: Another pyrrolidine derivative with applications in organic synthesis.
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride: A similar compound with a different ester group.
Uniqueness
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
RYMXOTPXTKYOLW-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1(CCCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















